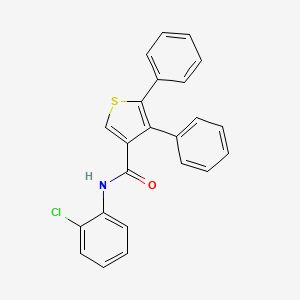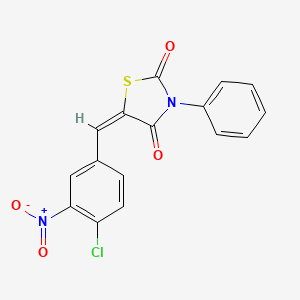![molecular formula C19H14BrN3O5S B5117053 N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5117053.png)
N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor that targets multiple protein kinases involved in tumor cell proliferation and angiogenesis. BAY 43-9006 was first synthesized in 1999 by Bayer AG and is currently approved by the US Food and Drug Administration for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Mechanism of Action
N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 exerts its antitumor effects by inhibiting the activity of several protein kinases involved in tumor cell proliferation and angiogenesis. The drug binds to the ATP-binding pocket of these kinases and prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. This compound 43-9006 also inhibits the formation of new blood vessels by targeting the VEGFR/PDGFR pathway, which is essential for angiogenesis.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have a broad range of biochemical and physiological effects, including inhibition of tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, this compound 43-9006 has been shown to modulate the immune response and to enhance the efficacy of chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 is a potent and selective inhibitor of several key signaling pathways involved in tumor growth and angiogenesis. It has been extensively studied in preclinical models and has shown promising results in clinical trials. However, this compound 43-9006 has several limitations for lab experiments, including its relatively short half-life and its potential to induce drug resistance.
Future Directions
There are several future directions for the development of N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 and related compounds. One potential direction is the development of combination therapies that target multiple signaling pathways involved in tumor growth and angiogenesis. Another direction is the development of more potent and selective inhibitors of specific protein kinases involved in tumor progression. Finally, there is a need for further research into the mechanisms of drug resistance and the development of strategies to overcome this resistance.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 involves the reaction of 4-bromoaniline with 3-nitrobenzenesulfonyl chloride in the presence of a base to form an intermediate sulfonamide. The sulfonamide is then coupled with 3-aminobenzamide in the presence of a coupling agent to form the final product.
Scientific Research Applications
N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 has been extensively studied for its potential use in cancer therapy. It is a multikinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway, the VEGFR/PDGFR pathway, and the c-KIT pathway. This compound 43-9006 has been shown to inhibit the proliferation and survival of tumor cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-[(3-nitrophenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O5S/c20-14-7-9-15(10-8-14)21-19(24)13-3-1-6-18(11-13)29(27,28)22-16-4-2-5-17(12-16)23(25)26/h1-12,22H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPRDECDHZPKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 1-isobutyl-4-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5116976.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5116988.png)

![{2-[2-(2-iodophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5117011.png)

![sec-butyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5117019.png)
![3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5117025.png)
![2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5117027.png)
![1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5117040.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5117059.png)
![1-(3-bromophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5117069.png)
![N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5117076.png)
![[1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5117084.png)
